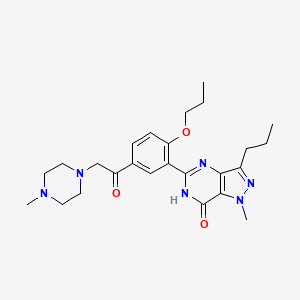

Propoxyphenyl Noracetildenafil

Description

Contextualization within Phosphodiesterase-5 Inhibitor Analogues Research

Phosphodiesterase-5 (PDE5) inhibitors are a class of drugs that block the PDE5 enzyme, which is responsible for degrading cyclic guanosine (B1672433) monophosphate (cGMP). This inhibition leads to smooth muscle relaxation and increased blood flow, the mechanism behind their use in treating conditions like erectile dysfunction and pulmonary hypertension. medicalnewstoday.com Sildenafil (B151), the first approved oral therapy for erectile dysfunction, serves as the foundational structure for a vast number of analogues. acs.orgresearcher.life

Propoxyphenyl noracetildenafil (B563928) belongs to a large family of these sildenafil analogues. These are molecules that have been chemically modified, often to circumvent patents or to avoid detection by standard analytical screening methods. In the case of Propoxyphenyl Noracetildenafil, the structure is a variant of another sildenafil analogue, noracetildenafil. nih.gov The key structural modifications include the incorporation of a propoxyphenyl group. Specifically, its formal chemical name is 1-methyl-5-{5-[2-(4-methylpiperazin-1-yl)acetyl]-2-propoxyphenyl}-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. nih.gov Research into such analogues is critical for understanding their structure-activity relationships and for developing analytical methods to detect them in adulterated products. nih.gov

Research Significance of this compound in Chemical and Biomedical Science

The primary significance of this compound in the scientific community is linked to forensic chemistry and public health. Its identification in consumer products, such as the softgel shell of a dietary supplement, highlights the ongoing issue of adulteration in the supplement industry. nih.gov This has necessitated significant research into the development and validation of advanced analytical techniques to detect and structurally elucidate these novel compounds. nih.gov

Key Research Findings:

Identification and Characterization: Research has successfully isolated and identified this compound from adulterated products. Its structure was confirmed through a combination of high-resolution mass spectrometry (HRMS), and various nuclear magnetic resonance (NMR) spectroscopy techniques. To definitively confirm the structure, a reference standard was synthesized and its analytical data was compared with the isolated compound. nih.govresearchgate.net

Analytical Methodology: The detection of this compound relies on sophisticated analytical chemistry. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a cornerstone technique for screening and confirmation. nih.govuts.edu.au These methods are crucial for regulatory bodies to identify undeclared ingredients in consumer goods.

Chemical Synthesis: The compound can be synthesized in a multi-step process. This typically involves creating the core pyrazolopyrimidinone (B8486647) structure, followed by the addition of the noracetildenafil side chain and the incorporation of the propoxyphenyl group through reactions like Suzuki or Buchwald-Hartwig coupling. This synthetic knowledge is vital for producing pure reference standards for analytical testing.

Biomedical Interest: In a biomedical context, this compound is studied for its biological effects on cellular signaling pathways that involve cGMP. As a PDE5 inhibitor, it is investigated for its potential pharmacological activity, which is presumed to be similar to that of sildenafil, though it is not approved for any therapeutic use. medicalnewstoday.com

Historical and Emergent Research Perspectives on Structurally Related Compounds

The emergence of sildenafil analogues as adulterants began shortly after the approval of sildenafil in 1998. nih.gov By the early 2000s, regulatory agencies and researchers started identifying these undeclared compounds in herbal supplements. nih.gov This trend has grown into a significant global issue, with studies finding that a high percentage of tested sexual enhancement supplements contain undeclared PDE5 inhibitors or their analogues. nih.govnih.gov One 2013 study of 91 supplements found that 81% were adulterated. nih.gov

The intellectual origin for many of these analogues can be traced back to patent literature from the drug discovery process of approved PDE5 inhibitors. nih.gov Clandestine manufacturers modify these patented structures to create new, unapproved substances that can retain pharmacological activity while evading routine detection. nih.gov Over time, an extensive and diverse catalog of analogues has been identified, with more than 50 reported by 2014 and over 112 by 2023. nih.govresearchgate.net

This continuous emergence of new compounds like this compound, Propoxyphenyl Thioaildenafil, and Hydroxycarbodenafil presents an ongoing challenge. researcher.lifejfda-online.com The research perspective has thus shifted to developing broad-spectrum screening methods, often using high-resolution mass spectrometry, that can detect not only known analogues but also flag novel, previously unseen structures based on common chemical features. researchgate.netuts.edu.au

Data Tables

Table 1: Analytical Data for this compound

| Analytical Technique | Purpose | Typical Result |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula & Weight Verification | Confirms the molecular formula as C25H34N6O3. uts.edu.au |

| Nuclear Magnetic Resonance (NMR) | Structural Confirmation | Provides characteristic chemical shifts consistent with the pyrazolopyrimidinone core and propoxyphenyl groups. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Separation | A single dominant peak indicates purity; separates the compound from other substances in a sample. nih.gov |

| UV Spectroscopy | Preliminary Identification | Shows a characteristic UV absorption spectrum similar to other sildenafil analogues. nih.gov |

Table 2: Timeline of Emergence of Selected PDE5 Inhibitor Analogues

| Compound | Year of First Reported Identification | Key Structural Feature/Note |

| Acetildenafil | 2006 | An early analogue with an acetylated piperazine (B1678402) ring. |

| Hongdenafil | 2007 | Different substituent on the phenyl ring of the ethoxyphenyl group. |

| Nitrosoprodenafil | 2009 | A nitroso derivative of prodenafil. |

| This compound | 2018 | Identified in the softgel shell of a supplement; features a propoxyphenyl group. nih.gov |

| Hydroxycarbodenafil | 2020 | A hydroxylated variant of carbodenafil. researcher.life |

Structure

3D Structure

Properties

Molecular Formula |

C25H34N6O3 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

1-methyl-5-[5-[2-(4-methylpiperazin-1-yl)acetyl]-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C25H34N6O3/c1-5-7-19-22-23(30(4)28-19)25(33)27-24(26-22)18-15-17(8-9-21(18)34-14-6-2)20(32)16-31-12-10-29(3)11-13-31/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,26,27,33) |

InChI Key |

VJMGIJNAUXKFAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCCC)C |

Origin of Product |

United States |

Chemical Synthesis and Precursor Analysis of Propoxyphenyl Noracetildenafil

Methodologies for the Chemical Synthesis of Propoxyphenyl Noracetildenafil (B563928) Reference Standards

The synthesis of a reference standard for propoxyphenyl noracetildenafil was crucial for the definitive identification of the compound found in adulterated products. nih.gov The synthesis confirms the structure proposed through analytical techniques like high-resolution mass spectrometry (HR-MS) and UV spectroscopy. nih.gov

A key methodology for synthesizing the reference standard involves a multi-step process starting from a commercially available precursor, 1-(5-bromo-2-propoxyphenyl)ethan-1-one. The synthesis can be outlined as follows:

Sonogashira Coupling: The initial step involves a Sonogashira coupling reaction between 1-(5-bromo-2-propoxyphenyl)ethan-1-one and 4-methyl-1-(prop-1-yn-1-yl)piperazine. This reaction forms the carbon-carbon bond that links the propoxyphenyl group to a precursor of the piperazine (B1678402) side chain.

Hydration: The resulting alkyne is then hydrated using a mercury(II) catalyst in the presence of sulfuric acid. This step converts the alkyne to a ketone, a crucial functional group for the subsequent steps.

Cyclization: The pyrazolopyrimidinone (B8486647) core, characteristic of sildenafil (B151) and its analogues, is constructed through cyclization reactions. This foundational structure is essential for the compound's activity as a phosphodiesterase type 5 (PDE5) inhibitor.

Introduction of the Propoxyphenyl Moiety: The final key step is the introduction of the propoxyphenyl group via nucleophilic substitution, leading to the formation of this compound.

This synthetic route provides an unambiguous method to produce a pure reference standard, which is essential for analytical laboratories to accurately identify and quantify the compound in seized materials. chemcon.com

Identification and Characterization of Synthetic Precursors and Intermediates

The synthesis of this compound involves several key precursors and intermediates. The characterization of these molecules is accomplished using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm their structure at each stage of the synthesis. nih.govresearchgate.net

A plausible synthetic pathway would involve the precursors and intermediates listed in the table below.

| Compound Name | Role in Synthesis | Chemical Formula | Molecular Weight ( g/mol ) |

| 1-(5-Bromo-2-propoxyphenyl)ethan-1-one | Starting Material | C₁₁H₁₃BrO₂ | 257.12 |

| 4-Methyl-1-(prop-1-yn-1-yl)piperazine | Reagent | C₈H₁₄N₂ | 138.21 |

| 1-(5-(3-(4-Methylpiperazin-1-yl)prop-1-yn-1-yl)-2-propoxyphenyl)ethan-1-one | Intermediate | C₂₀H₂₈N₂O₂ | 344.45 |

| 1-(5-(2-(4-Methylpiperazin-1-yl)acetyl)-2-propoxyphenyl)-ethan-1-one | Key Intermediate | C₁₈H₂₆N₂O₃ | 334.41 |

| Pyrazolo[4,3-d]pyrimidin-7-one core | Structural Backbone | - | - |

Note: The data in this table is illustrative of a potential synthetic route and the corresponding chemical properties.

The identification of these specific precursors and by-products can be invaluable for forensic analysis, as their presence in a seized sample can provide clues about the synthetic route employed in its illicit manufacture. nih.gov

Exploration of Potential Illicit Synthetic Routes and Reaction Pathways

The presence of this compound in dietary supplements points to its illicit synthesis, likely designed to circumvent regulations and standard screening methods for approved PDE5 inhibitors like sildenafil. nih.govusp.org Illicit synthesis routes are often designed for scalability and cost-effectiveness, using readily available starting materials.

The synthetic pathway for this compound is a clear example of structural modification of a known analogue. It is structurally similar to acetildenafil, but with two key differences:

Substitution of the Ethoxy Group: The ethoxy group found at the 2-position of the phenyl ring in sildenafil and many of its analogues is replaced with a propoxy group. This modification slightly alters the molecule's polarity and steric profile. sci-hub.st

Absence of the Sulfonyl Group: The characteristic sulfonyl group of sildenafil is replaced with an acetyl linker. This is a significant modification, as the sulfonylpiperazine moiety is a key structural feature targeted in many analytical screening tests for sildenafil. nih.gov

The motivation for creating such analogues is to produce compounds that retain the desired pharmacological activity but possess a different chemical fingerprint, thereby evading detection by routine analytical methods such as HPLC-UV or specific mass spectrometric transitions used for known adulterants. nih.govsci-hub.st The discovery of this compound highlights a continuous trend in the clandestine production of new, unapproved sildenafil derivatives. sci-hub.st

Derivatization Strategies and Design of Novel this compound Analogues

The structure of this compound offers several sites for further derivatization to create novel analogues. These modifications are typically explored to modulate potency, selectivity, or pharmacokinetic properties, or in the context of illicit production, to create further generations of compounds that can evade detection. acs.orgacs.org

Key derivatization strategies for sildenafil-like structures include:

Modification of the Piperazine Ring: The N-methyl group on the piperazine ring can be replaced with other alkyl or functional groups. For example, substituting the methyl group with ethyl, hydroxyethyl, or other chains can alter the compound's solubility and interaction with the PDE5 enzyme. acs.org

Alteration of the Pyrazolopyrimidinone Core: While less common, modifications to the alkyl group (n-propyl in sildenafil) at the 3-position of the pyrazolopyrimidinone core can be made. Analogues with ethyl or butyl groups at this position have been synthesized. nih.gov

Changes to the Phenyl Ring Substituents: The propoxy group on the phenyl ring could be extended (e.g., to a butoxy group) or replaced with other functionalities. The acetyl linker also provides a point for modification.

The table below presents examples of known sildenafil analogues, illustrating the types of structural modifications that are synthetically feasible and have been observed as adulterants.

| Compound Name | Key Structural Modification from Sildenafil | Chemical Formula |

| Sildenafil | Reference Compound | C₂₂H₃₀N₆O₄S |

| Homosildenafil | Ethoxy group on phenyl ring replaced by a second N-methylpiperazine sulfonyl group. | C₂₃H₃₂N₈O₄S₂ |

| Acetildenafil | Sulfonyl group replaced by an acetyl group. | C₂₅H₃₄N₆O₃ |

| Thiosildenafil | Carbonyl oxygen of the pyrimidinone core replaced with sulfur. | C₂₂H₃₀N₆O₃S₂ |

| Dichlorodenafil | Sulfonylpiperazine group replaced by a dichlorovinyl group. jst.go.jp | C₂₁H₂₂Cl₂N₄O₂ |

| Propoxyphenyl Sildenafil | Ethoxy group replaced by a propoxy group. sci-hub.st | C₂₃H₃₂N₆O₄S |

These examples demonstrate the chemical versatility of the sildenafil scaffold and the relative ease with which clandestine chemists can produce a wide array of unapproved analogues. The continuous discovery of new derivatives like this compound necessitates the development of broader, more adaptable analytical screening methods. nih.govmdpi.com

Advanced Analytical Methodologies for Propoxyphenyl Noracetildenafil

Chromatographic Separation Techniques for Propoxyphenyl Noracetildenafil (B563928)

Chromatography is a fundamental technique for isolating Propoxyphenyl Noracetildenafil from complex matrices such as dietary supplements. The separation is typically based on the differential partitioning of the compound between a stationary phase and a mobile phase. Due to its structural similarity to other sildenafil (B151) analogues, achieving high-resolution separation is a key analytical challenge.

High-Performance Liquid Chromatography (HPLC) Applications and Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound and other related phosphodiesterase type 5 (PDE-5) inhibitors. mdpi.comnih.gov Method development focuses on optimizing the separation from structurally similar analogues, which are often present as co-adulterants.

Reversed-phase HPLC is the most common approach. Separation is typically achieved on C18 columns, which provide excellent retention and selectivity for these relatively non-polar compounds. mdpi.comnih.gov The mobile phase usually consists of a mixture of an aqueous buffer (often with an acidic modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Gradient elution is frequently employed to ensure adequate separation of all compounds within a reasonable analysis time. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, with wavelengths set around 230 nm or 290 nm to maximize sensitivity. nih.govsigmaaldrich.com

Ultra-High-Performance Liquid Chromatography (UHPLC) Optimization

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. nih.gov

For the analysis of this compound and its analogues, UHPLC methods significantly reduce run times, often from over 10 minutes to under 6 minutes, while improving separation efficiency. nih.gov Optimization involves selecting appropriate columns, such as those with BEH C18 stationary phases, and fine-tuning the gradient elution program. nih.govnih.gov The increased peak concentration achieved with UHPLC also leads to enhanced sensitivity, particularly when coupled with mass spectrometry. nih.gov

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), can also be employed for the analysis of sildenafil analogues. However, due to the low volatility and thermal lability of compounds like this compound, a derivatization step is typically required to convert them into more volatile and thermally stable forms. researchgate.net

The most common derivatization technique is silylation, which involves reacting the analyte with a silylating agent to produce a trimethylsilyl (B98337) (TMS) derivative. researchgate.net This procedure allows the compound to be analyzed by GC without significant degradation. GC-MS methods are valuable for providing complementary structural information, as the fragmentation patterns of the derivatives can be used for identification. researchgate.netresearchgate.net

Chiral Chromatography for Enantiomeric Separation

Many pharmaceutical compounds can exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. Although enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit different pharmacological and toxicological effects in the body. Therefore, the separation and analysis of individual enantiomers is often critical.

Chiral chromatography is the primary technique used for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While the potential for chirality exists in sildenafil analogues, specific methods for the enantiomeric separation of this compound have not been detailed in the available scientific literature. The application of such techniques would be necessary if chiral centers are present and enantiomerically pure standards are required for pharmacological assessment.

Advanced Spectrometric Techniques for this compound

Spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is the gold standard for the definitive identification and quantification of this compound. nih.govnih.gov

Identification and Structural Elucidation: High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements of the molecular ion. nih.govresearchgate.net This allows for the determination of the elemental composition, which is a critical step in identifying a new or unknown analogue. nih.gov The structure of this compound was confirmed using HRMS, which proposed the elemental formula based on the accurate mass of its protonated molecule [M+H]⁺. nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of product ions. For sildenafil analogues, common fragment ions, such as the one at m/z 283, result from the cleavage of specific bonds within the molecule and are indicative of the core structure. nih.gov

Quantification: For quantitative analysis, tandem quadrupole mass spectrometry using techniques like dynamic Multiple Reaction Monitoring (dMRM) is highly effective. nih.gov This method offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. The development of LC-MS/MS methods allows for the detection and quantification of this compound at very low levels (ng/g or ng/mL) in various matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While mass spectrometry provides the molecular formula and key structural fragments, Nuclear Magnetic Resonance (NMR) spectroscopy offers the definitive and unambiguous elucidation of the complete molecular structure, including the precise arrangement and connectivity of all atoms. researchgate.net The structural confirmation of this compound was achieved by comparing its analytical data, including NMR spectra, with that of a synthesized reference standard. researchgate.net

¹H NMR spectroscopy provides detailed information about the chemical environment, quantity, and connectivity of hydrogen atoms (protons) within a molecule. The ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton. Key expected signals would include triplets and sextets for the two propyl groups, singlets for the methyl groups, multiplets for the aromatic protons on the phenyl ring, and signals corresponding to the methylene (B1212753) and methyl protons of the N-methylpiperazine moiety.

Table 2: Expected ¹H NMR Signals for this compound

| Structural Moiety | Expected Chemical Shift (ppm) Range | Expected Multiplicity |

|---|---|---|

| Propyl group (CH₃) | 0.8 - 1.2 | Triplet (t) |

| Propyl group (-CH₂-) | 1.5 - 2.8 | Multiplet (m) |

| Phenyl group (Ar-H) | 6.8 - 8.0 | Multiplet (m) |

| Pyrazolopyrimidinone (B8486647) N-CH₃ | 4.0 - 4.3 | Singlet (s) |

| Acetyl group (-CH₂-) | 3.5 - 3.8 | Singlet (s) |

| Piperazine (B1678402) ring protons (-CH₂-) | 2.4 - 3.5 | Multiplets (m) |

| Piperazine N-CH₃ | 2.2 - 2.5 | Singlet (s) |

This is an interactive data table. You can sort and filter the data as needed.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This allows for the confirmation of the total number of carbon atoms and provides insight into their chemical environment (e.g., carbonyl, aromatic, aliphatic). Signals for the carbonyl carbons of the pyrimidinone and acetyl groups would appear far downfield, while the aromatic carbons would resonate in the mid-range, and the aliphatic carbons of the propyl and piperazine groups would be found upfield.

Table 3: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (ppm) Range |

|---|---|

| Carbonyl (C=O) | 160 - 175 |

| Aromatic (Ar-C) | 110 - 160 |

| Aliphatic (Piperazine -CH₂-) | 45 - 60 |

| Aliphatic (Propyl, Acetyl -CH₂-) | 15 - 40 |

| Aliphatic (Methyl -CH₃) | 10 - 25 |

This is an interactive data table. You can sort and filter the data as needed.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the molecular structure of this compound by revealing correlations between different nuclei. Techniques such as COSY, HMQC, and HMBC are instrumental in assembling the complete chemical structure from its constituent parts. core.ac.uk

Correlation Spectroscopy (COSY) is utilized to identify proton-proton (¹H-¹H) couplings within the molecule. In the context of this compound, a COSY spectrum would reveal correlations between adjacent protons, for instance, within the propyl group and the aromatic rings. This allows for the tracing of spin-spin coupling networks, confirming the connectivity of proton-bearing fragments.

Heteronuclear Single Quantum Coherence (HMQC) , now more commonly replaced by Heteronuclear Single Quantum Correlation (HSQC), establishes correlations between protons and directly attached carbons (¹H-¹³C). This technique is pivotal for assigning carbon signals in the ¹³C NMR spectrum by linking them to their directly bonded protons. For this compound, HMQC would definitively link the protons of the propoxy group to their corresponding carbon atoms.

A representative table of expected 2D NMR correlations for a compound structurally similar to this compound is provided below.

| Proton (¹H) | Correlated Carbon (¹³C) via HMBC | Correlated Proton (¹H) via COSY |

| H-a | C-b, C-c | H-b |

| H-b | C-a, C-c | H-a, H-c |

| H-c | C-a, C-b | H-b |

| H-d | C-e, C-f | H-e |

| H-e | C-d, C-f | H-d |

| H-f | C-d, C-e | H-e |

This is a representative table illustrating typical correlations. Actual chemical shifts are dependent on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the chromophoric system of this compound. The molecule contains several chromophores, including the pyrazolopyrimidinone core and the substituted phenyl ring, which absorb light in the UV-Vis region. The resulting spectrum is characterized by specific absorption maxima (λmax) that are indicative of the electronic transitions within the molecule. researchgate.net

The UV-Vis spectrum of sildenafil analogues typically shows a strong absorption band, which is useful for quantitative analysis. iums.ac.ir The exact position of the λmax can be influenced by the solvent and the specific substitution pattern on the aromatic rings. For quantitative HPLC analysis of sildenafil, a wavelength of 280 nm is often used. iums.ac.ir

| Technique | Application | Typical Wavelength Range (nm) |

| UV-Vis Spectroscopy | Chromophore characterization and quantitative analysis. | 200-400 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups present in this compound. nih.gov The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. slideshare.net

Key functional groups in this compound that can be identified using IR spectroscopy include the carbonyl group (C=O) of the pyrimidinone ring, the sulfonyl group (S=O), ether linkages (C-O-C), and the aromatic rings (C=C stretching). nih.gov The presence of N-H and C-H bonds will also give rise to characteristic absorption bands. pressbooks.pub

Below is a table summarizing the expected characteristic IR absorption bands for this compound based on its functional groups. libretexts.org

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| C=O Stretch (Amide) | 1670-1780 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| S=O Stretch (Sulfonamide) | 1330-1370 and 1140-1180 | Strong |

| C-O Stretch (Ether) | 1000-1300 | Strong |

Sample Preparation and Matrix Effects in Diverse Analytical Matrices

The accurate analysis of this compound in various matrices, such as herbal supplements or pharmaceutical formulations, requires meticulous sample preparation to isolate the analyte and minimize interferences from the matrix. researchgate.netiums.ac.ir Common sample preparation techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). iums.ac.ir For solid samples, an initial extraction with an organic solvent like methanol or acetonitrile is often employed. core.ac.uk

Matrix effects can significantly impact the accuracy and precision of an analysis by either enhancing or suppressing the analytical signal. These effects are particularly prominent in complex matrices and are often addressed by using matrix-matched calibration standards or internal standards. researchgate.net

Method Validation and Quality Assurance in this compound Analysis

To ensure the reliability and accuracy of analytical results, the methods used for the determination of this compound must be thoroughly validated according to established guidelines. japsonline.comresearchgate.net Key validation parameters include selectivity, specificity, limits of detection (LOD), and limits of quantification (LOQ).

Selectivity and Specificity Studies

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. researchgate.net For methods like HPLC, selectivity is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

Limits of Detection (LOD) and Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net These parameters are crucial for determining the sensitivity of the analytical method. For sildenafil and its analogues, LODs and LOQs in the nanogram per milliliter (ng/mL) range have been reported for HPLC-based methods. oup.com

A representative table of LOD and LOQ values for a sildenafil analogue is presented below.

| Parameter | Typical Value (ng/mL) |

| Limit of Detection (LOD) | 0.2 - 1.0 |

| Limit of Quantification (LOQ) | 0.5 - 5.0 |

These values are representative and can vary depending on the specific analytical method and instrumentation used. oup.comnih.gov

Based on a comprehensive search of available scientific literature, specific quantitative data from validated analytical methods detailing the accuracy and precision for the compound this compound could not be located.

Research and validation studies for phosphodiesterase type 5 (PDE-5) inhibitors, the class of compounds to which this compound belongs, tend to focus on the most common approved drugs such as sildenafil and its primary metabolites. While numerous methodologies have been developed and validated for detecting a wide range of sildenafil analogues in various matrices, the detailed validation reports, including specific accuracy and precision data for the lesser-known this compound, are not present in the reviewed literature.

For instance, studies on related compounds report accuracy for sildenafil and N-desmethylsildenafil to be within 95.0% to 98.3%, with precision (expressed as relative standard deviation) ranging from 1.3% to 5.1%. rsc.org Another multi-analyte method for 53 PDE-5 inhibitors reported general recoveries between 80% and 110% and repeatability of less than 15%, but did not provide a discrete list of the compounds tested or individual data points for each analogue. nih.gov

Although one study identified a closely related analogue, propoxyphenyl-thiohydroxyhomosildenafil, and characterized its structure using various analytical techniques, it did not include a quantitative method validation with accuracy and precision assessments. nih.gov

Consequently, without specific research findings, the generation of a detailed section on the accuracy and precision assessment for this compound, including the required data tables, is not possible at this time.

Structural Elucidation and Isomeric Characterization of Propoxyphenyl Noracetildenafil

Definitive Structural Assignment of Propoxyphenyl Noracetildenafil (B563928)

The definitive structure of Propoxyphenyl Noracetildenafil has been elucidated through a combination of advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. oup.comnih.gov Independent studies have confirmed its chemical identity as 1-methyl-5-{5-[2-(4-methylpiperazin-1-yl)acetyl]-2-propoxyphenyl}-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one . oup.comnih.gov

Initial investigations of suspect materials, often found in adulterated dietary supplements, typically involve screening with techniques like ultraviolet (UV) spectroscopy, which can indicate the presence of a sildenafil-like scaffold. oup.comnih.gov Subsequent analysis with liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) provides the accurate mass and elemental composition, allowing for the determination of the molecular formula, which for this compound is C₂₅H₃₄N₆O₃ . nih.gov

The precise connectivity of the atoms and the location of the functional groups are then established using one- and two-dimensional NMR spectroscopy. These experiments provide detailed information about the proton and carbon environments within the molecule, confirming the presence of the pyrazolopyrimidinone (B8486647) core, the propoxyphenyl group, and the noracetildenafil side chain. The synthesis of a reference standard and comparison of its analytical data with the unknown compound has provided final confirmation of the assigned structure. oup.comnih.gov

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-5-{5-[2-(4-methylpiperazin-1-yl)acetyl]-2-propoxyphenyl}-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | oup.comnih.gov |

| Molecular Formula | C₂₅H₃₄N₆O₃ | nih.gov |

| Molecular Weight | 466.58 g/mol | nih.gov |

| Core Structure | Pyrazolo[4,3-d]pyrimidin-7-one | researchgate.net |

| Key Substituents | Propoxyphenyl group, Noracetildenafil side chain | researchgate.net |

| Primary Identification Techniques | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, UV Spectroscopy | oup.comnih.gov |

Differentiation and Characterization of this compound Isomers

While direct research into the specific isomers of this compound is not extensively documented, the potential for isomerism can be inferred from its molecular structure and the extensive literature on sildenafil (B151) analogues. The primary types of isomerism expected for this compound are structural isomerism, specifically positional isomerism.

Positional Isomers: The propoxy group is located at the 2-position of the phenyl ring in the confirmed structure of this compound. However, positional isomers where the propoxy group is attached to other positions of the phenyl ring (e.g., the 3- or 4-position) are chemically plausible. These isomers would have the same molecular formula and mass but would exhibit different physical and spectroscopic properties.

The differentiation of such isomers presents a significant analytical challenge as they often have very similar fragmentation patterns in mass spectrometry. Advanced analytical strategies are therefore required for their unambiguous identification.

Analytical Techniques for Isomer Differentiation:

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are crucial for the separation of isomers. Different isomers will likely have slightly different retention times on a chromatographic column due to variations in their polarity and interaction with the stationary phase. nih.gov

Mass Spectrometry (MS): While initial MS screening may not distinguish between isomers, techniques like tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns. Ion mobility spectrometry (IMS), which separates ions based on their size and shape, has also been proposed as a tool to resolve structurally similar analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isomers. The chemical shifts and coupling patterns of the protons on the phenyl ring would be distinct for each positional isomer, allowing for their unambiguous identification. nih.gov

| Isomer Type | Potential Variation in this compound | Key Differentiation Techniques |

| Positional Isomer | Location of the propoxy group on the phenyl ring (e.g., 3-propoxy, 4-propoxy) | HPLC/UHPLC, NMR Spectroscopy, potentially MS/MS and IMS |

| Tautomerism | Potential for keto-enol tautomerism in the pyrazolopyrimidinone ring system. | NMR Spectroscopy |

Identification and Elucidation of Novel this compound Analogues and Derivatives

The landscape of illicit sildenafil analogues is constantly evolving, with clandestine chemists modifying known structures to evade detection. While specific novel analogues and derivatives of this compound itself are not widely reported in peer-reviewed literature, the potential for its modification is high, following the trends observed with other sildenafil analogues.

Potential modifications to the this compound structure could include:

Alterations to the Propoxy Group: This could involve changing the length of the alkyl chain (e.g., ethoxy, butoxy), introducing branching, or adding other functional groups to the propyl chain.

Modifications of the Piperazine (B1678402) Ring: The methyl group on the piperazine ring could be replaced with other alkyl groups, or the entire piperazine ring could be substituted with a different heterocyclic system.

Changes to the Pyrazolopyrimidinone Core: While less common, modifications to the core heterocyclic structure are also possible.

The identification and elucidation of such new derivatives would follow a similar analytical workflow as for the parent compound, relying heavily on LC-HRMS for initial detection and molecular formula determination, followed by extensive NMR analysis for complete structural characterization.

| Potential Derivative Class | Example Modification | Expected Impact on Properties |

| Alkyl Chain Variants | Ethoxyphenyl or Butoxyphenyl instead of Propoxyphenyl | Altered lipophilicity and chromatographic retention time |

| Piperazine Substituent Variants | N-ethyl or N-propyl on the piperazine ring instead of N-methyl | Modified basicity and potential changes in pharmacological activity |

| Core Structure Analogues | Introduction of additional substituents on the pyrazolopyrimidinone ring | Significant changes in overall chemical properties and biological activity |

Pharmacological Characterization of Propoxyphenyl Noracetildenafil: in Vitro and Mechanistic Studies

In Vitro Phosphodiesterase Enzyme Inhibition Assays (e.g., PDE5 Inhibition)

As an analog of sildenafil (B151), Propoxyphenyl Noracetildenafil (B563928) is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. However, specific in vitro studies quantifying its inhibitory potency against PDE5 are not readily found in peer-reviewed publications. Data from such assays would be crucial to determine its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit 50% of the PDE5 enzyme activity. This information is fundamental to understanding its potency relative to sildenafil and other known PDE5 inhibitors.

| Compound | Target Enzyme | IC50 Value | Source |

| Propoxyphenyl Noracetildenafil | PDE5 | Data N/A | N/A |

Investigation of Molecular Mechanisms of Action (In Vitro)

The presumed mechanism of action for this compound, based on its structural similarity to sildenafil, involves the inhibition of PDE5. This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, the compound would lead to an accumulation of cGMP, thereby prolonging the signaling cascade that results in smooth muscle relaxation. Detailed in vitro mechanistic studies, such as molecular docking simulations and X-ray crystallography, would be necessary to elucidate the specific binding interactions between this compound and the active site of the PDE5 enzyme. Such studies would provide insight into the molecular basis of its inhibitory activity.

Receptor Binding and Ligand Affinity Studies (In Vitro)

To fully characterize its pharmacological profile and assess its selectivity, in vitro receptor binding and ligand affinity studies are essential. These assays would determine if this compound interacts with other receptors or enzymes besides PDE5. A comprehensive selectivity profile would involve screening the compound against a panel of different phosphodiesterase isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, etc.) and other relevant receptors. This information is critical for predicting potential off-target effects. Currently, there is no published data available from such studies for this compound.

| Target Receptor/Enzyme | Binding Affinity (e.g., Ki, Kd) | Source |

| PDE Isoform Panel | Data N/A | N/A |

| Other Receptors | Data N/A | N/A |

Cellular Assays for Biological Activity (In Vitro)

Cellular assays are instrumental in confirming the biological activity of a compound in a physiological context. For a PDE5 inhibitor, relevant in vitro assays would typically involve measuring changes in intracellular cGMP levels in appropriate cell lines, such as smooth muscle cells or platelets. An increase in cGMP levels upon exposure to this compound would provide direct evidence of its PDE5 inhibitory activity at the cellular level. To date, no such cellular assay data for this compound has been reported in the scientific literature.

| Cell Line | Assay Type | Outcome | Source |

| e.g., Smooth Muscle Cells | cGMP Measurement | Data N/A | N/A |

Enzyme Kinetics and Inhibitory Potency of this compound (In Vitro)

A thorough understanding of the inhibitory mechanism of this compound would require detailed enzyme kinetic studies. These experiments would determine the nature of its inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide key kinetic parameters such as the inhibitor constant (Ki), the Michaelis constant (Km), and the maximum reaction velocity (Vmax). This data is fundamental for a complete pharmacological characterization, yet such studies on this compound have not been published.

| Kinetic Parameter | Value | Type of Inhibition | Source |

| Ki | Data N/A | Data N/A | N/A |

| Km | Data N/A | N/A | N/A |

| Vmax | Data N/A | N/A | N/A |

Metabolism Studies of Propoxyphenyl Noracetildenafil in Vitro

Identification and Characterization of In Vitro Metabolites of Propoxyphenyl Noracetildenafil (B563928)

Currently, there is a notable absence of published studies that specifically identify and characterize the in vitro metabolites of Propoxyphenyl Noracetildenafil. To determine these metabolites, researchers would typically incubate the parent compound with in vitro systems like human liver microsomes or hepatocytes. Following incubation, analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), would be employed to separate, detect, and structurally elucidate the metabolites formed.

Based on the structure of this compound, several potential metabolites could be hypothesized. The following table outlines these putative metabolites and the analytical characteristics that would be expected.

| Putative Metabolite ID | Proposed Metabolic Transformation | Expected Mass Shift (from Parent Compound) | Potential Analytical Observations |

| M1 | N-Dealkylation of the piperazine (B1678402) ring | - C4H8 (-56 Da) | Detection of a more polar compound with a significant change in mass-to-charge ratio (m/z). |

| M2 | Hydroxylation of the propoxy chain | + O (+16 Da) | Identification of an isobaric metabolite with a characteristic fragmentation pattern indicating hydroxylation. |

| M3 | Aromatic hydroxylation of the phenyl ring | + O (+16 Da) | Observation of an isobaric metabolite with fragmentation patterns suggesting hydroxylation on the aromatic ring. |

| M4 | O-Depropylation | - C3H6 (-42 Da) | Formation of a phenolic metabolite, which could be further conjugated. |

| M5 | N-Oxidation of the piperazine ring | + O (+16 Da) | Detection of a metabolite with a mass shift corresponding to the addition of an oxygen atom. |

Elucidation of Metabolic Pathways in In Vitro Systems (e.g., Hepatic Microsomes, Hepatocytes)

The elucidation of metabolic pathways involves identifying the sequence of biochemical reactions that a compound undergoes. For this compound, in vitro systems such as hepatic microsomes, which are rich in cytochrome P450 enzymes, and cryopreserved hepatocytes, which contain a broader range of phase I and phase II metabolic enzymes, would be the systems of choice.

The primary metabolic pathways for compounds with similar structural features often involve a combination of phase I (functionalization) and phase II (conjugation) reactions.

Phase I Metabolic Pathways:

Oxidative Metabolism: The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in hepatic microsomes, would likely be the main drivers of oxidative metabolism. Potential oxidative reactions for this compound include:

N-Dealkylation: Cleavage of the ethyl group from the piperazine nitrogen is a common metabolic pathway for many piperazine-containing drugs.

Hydroxylation: The addition of hydroxyl groups to the aromatic rings or the aliphatic propoxy chain.

O-Dealkylation: Removal of the propyl group from the propoxy moiety.

Reductive and Hydrolytic Pathways: While less common for this type of structure, the potential for reductive or hydrolytic metabolism cannot be entirely ruled out without experimental data.

Phase II Metabolic Pathways:

Glucuronidation: Following the formation of hydroxylated metabolites in phase I, these functional groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, facilitating its excretion.

Sulfation: Phenolic metabolites formed via O-dealkylation or aromatic hydroxylation could also undergo sulfation by sulfotransferases (SULTs).

Role of Specific Cytochrome P450 Enzymes and Other Metabolic Enzymes (In Vitro)

To pinpoint the specific enzymes responsible for the metabolism of this compound, a series of in vitro experiments would be necessary.

Recombinant Human CYP Enzymes: Incubating the compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) would help identify the primary isoforms involved in its oxidative metabolism. Given the prevalence of CYP3A4 in metabolizing a wide range of drugs, it would be a primary candidate for investigation.

Chemical Inhibition Studies: Utilizing selective chemical inhibitors for specific CYP isoforms in incubations with human liver microsomes can also elucidate the contribution of each enzyme. For instance, ketoconazole (B1673606) is a potent inhibitor of CYP3A4, and its addition to the incubation mixture would be expected to significantly reduce the formation of metabolites if CYP3A4 is a key enzyme.

Other Metabolic Enzymes: The involvement of phase II enzymes like UGTs and SULTs would be investigated using hepatocytes or by supplementing microsomal incubations with the necessary cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation).

The following table summarizes the potential enzymes involved and the experimental approaches to confirm their roles.

| Enzyme Family | Specific Isoforms (Examples) | Potential Role in Metabolism | Experimental Approach |

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP2C9 | N-Dealkylation, Hydroxylation, O-Dealkylation | Incubation with recombinant CYP enzymes, chemical inhibition studies. |

| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT2B7 | Glucuronidation of hydroxylated metabolites | Incubation with hepatocytes or fortified microsomes, analysis for glucuronide conjugates. |

| Sulfotransferase (SULT) | SULT1A1, SULT1E1 | Sulfation of phenolic metabolites | Incubation with hepatocytes or cytosol fractions, analysis for sulfate (B86663) conjugates. |

Comparative In Vitro Metabolism Across Different Species (Pre-clinical Models)

Understanding the similarities and differences in drug metabolism across various species is crucial for the extrapolation of preclinical safety and efficacy data to humans. In vitro metabolism studies using liver microsomes or hepatocytes from common preclinical species (e.g., rat, mouse, dog, monkey) and comparison with human-derived systems are standard practice.

Significant species differences in the expression and activity of CYP enzymes can lead to different metabolite profiles and rates of metabolism. For example, the substrate specificity of certain CYP isoforms can vary considerably between rodents and humans. These differences can have profound implications for the toxicological assessment of a drug candidate.

A comparative study would involve incubating this compound with liver microsomes from different species and analyzing the resulting metabolite profiles. The data would be tabulated to highlight both qualitative (presence or absence of specific metabolites) and quantitative (relative abundance of metabolites) differences. Such a table might look as follows:

| Metabolite | Human | Rat | Mouse | Dog | Monkey |

| M1 (N-Dealkylation) | +++ | ++ | + | +++ | +++ |

| M2 (Hydroxylation) | ++ | +++ | +++ | + | ++ |

| M3 (Aromatic Hydroxylation) | + | + | + | ++ | + |

| M4 (O-Depropylation) | + | ++ | ++ | + | + |

(Note: The '+' symbols are hypothetical and represent the relative abundance of the metabolite, with '+++' being the most abundant.)

Such comparative data are vital for selecting the most appropriate animal species for preclinical toxicology studies—ideally, a species whose metabolic profile most closely resembles that of humans.

Computational Chemistry Approaches in Propoxyphenyl Noracetildenafil Research

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking are computational techniques used to predict the interaction between a ligand (like Propoxyphenyl Noracetildenafil) and a protein target, in this case, likely phosphodiesterase type 5 (PDE5). These studies are crucial for understanding the binding affinity and mode of interaction at the molecular level.

In typical docking studies involving PDE5 inhibitors, the three-dimensional structure of the PDE5 enzyme is obtained from a protein data bank. A computational model of the ligand, Propoxyphenyl Noracetildenafil (B563928), would be generated and its geometry optimized. Docking software would then be used to place the ligand into the active site of the PDE5 enzyme in various possible orientations and conformations. The results would be scored based on the predicted binding energy, with lower energies generally indicating a more favorable interaction. These studies could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the PDE5 active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scik.org For a compound like this compound, a QSAR model could be developed to predict its inhibitory activity against PDE5 based on its molecular descriptors.

The development of a QSAR model would involve a dataset of structurally related compounds with known PDE5 inhibitory activities. nih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods would then be used to build a model that correlates these descriptors with the observed biological activity. wikigenes.org Such a model could then be used to predict the activity of new, untested compounds like this compound.

In Silico Prediction of Chemical Reactions and Synthetic Routes

Computational tools can be employed to predict plausible chemical reactions and design efficient synthetic routes for a target molecule. For this compound, this would involve retrosynthetic analysis, where the molecule is computationally "broken down" into simpler, commercially available starting materials. Software can suggest potential synthetic pathways, evaluate the feasibility of different reactions, and predict potential byproducts. This in silico approach can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies. nih.govmdpi.com

Computational Studies of Molecular Conformation and Energetics

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Computational methods, such as molecular mechanics and quantum mechanics, can be used to study the conformational landscape of this compound. These studies can identify the most stable (lowest energy) conformations of the molecule in different environments, such as in solution or when bound to its target protein. Understanding the preferred conformation is crucial for designing molecules with improved activity and selectivity.

Predictive In Silico Metabolism and Metabolite Identification

In silico tools can predict the metabolic fate of a drug candidate in the body. creative-biolabs.com These methods use databases of known metabolic reactions and computational models of metabolic enzymes, such as the cytochrome P450 family, to predict which parts of a molecule are most likely to be metabolized. news-medical.neteurekaselect.com For this compound, these predictions could identify potential sites of oxidation, hydrolysis, or other metabolic transformations. This information is valuable for anticipating the formation of active or potentially toxic metabolites and for designing compounds with improved metabolic stability. sci-hub.box

Forensic and Regulatory Research Perspectives on Propoxyphenyl Noracetildenafil

Development of Analytical Strategies for Forensic Detection and Identification

The clandestine inclusion of synthetic compounds like Propoxyphenyl Noracetildenafil (B563928) into consumer goods necessitates the development of robust and sensitive analytical methods for their detection and unambiguous identification. Forensic laboratories rely on a multi-technique approach to characterize such novel structures.

Initial identification of Propoxyphenyl Noracetildenafil was accomplished using a combination of spectroscopic and spectrometric techniques. nih.gov Ultraviolet (UV) spectroscopy provided preliminary data on the molecule's chromophores, while high-resolution mass spectrometry (HRMS) was crucial in determining its elemental composition and proposing a chemical structure. nih.gov The definitive structural confirmation was achieved through the synthesis of a reference standard and comparison of its analytical data with the isolated compound. nih.gov

The broader field of detecting novel psychoactive substances (NPS) and undeclared pharmaceutical analogues informs the strategies applicable to this compound. oup.comcfsre.org Advanced analytical instrumentation is fundamental to providing reliable identification and sensitivity. cfsre.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are workhorses in forensic chemistry, capable of separating complex mixtures and providing structural information based on fragmentation patterns. oup.comdigitellinc.com For novel compounds not yet in spectral libraries, High-Resolution Mass Spectrometry (HRMS) platforms, like Quadrupole Time-of-Flight (QTOF) and Orbitrap MS, are indispensable. digitellinc.comnorwoodtownnews.comnih.gov These technologies provide highly accurate mass measurements, enabling the determination of elemental formulas for unknown compounds and their fragments. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, while less common in routine screening, is a powerful tool for the complete structural elucidation of new analogues once they have been isolated. nih.govnih.gov

| Analytical Technique | Principle of Operation | Application in Forensic Analysis |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary phase and a mobile liquid phase. | Quantification and isolation of analogues from complex matrices like dietary supplements. nih.govmdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gaseous mobile phase, followed by mass analysis for identification based on fragmentation patterns. | Screening for known and some unknown analogues, though less suitable for non-volatile or thermally labile compounds. oup.comnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry for targeted detection. | Highly sensitive and specific detection and quantification of known analogues in biological and product samples. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) (e.g., LC-QTOF-MS, Orbitrap MS) | Provides highly accurate mass measurements (<5 ppm error), allowing for the determination of elemental composition. | Identification of previously unknown or "novel" analogues like this compound by elucidating their chemical formula. nih.govdigitellinc.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. | Definitive structural elucidation of new chemical entities after isolation. nih.govnih.gov |

Research on Patterns of Appearance in Illicit Products and Adulterated Materials

Research into the prevalence of sildenafil analogues has revealed a consistent pattern of adulteration in specific product categories, primarily those marketed as "natural" or "herbal" sexual enhancement supplements. nih.govnih.govjfda-online.com These products often deceive consumers by claiming to contain only botanical ingredients while secretly including potent, unapproved synthetic drugs. jfda-online.comhsa.gov.sg The primary motivation for this adulteration is to ensure the product produces a noticeable physiological effect, thereby encouraging repeat sales.

The specific discovery of this compound aligns perfectly with this established pattern. It was identified as an undeclared ingredient within a dietary supplement product. nih.gov A notable detail from the initial investigation is that the compound was found specifically within the softgel shell of the supplement, a novel method of adulteration that could potentially bypass standard testing protocols focused on the fill material. nih.gov

The issue is widespread, with regulatory bodies and researchers frequently identifying a growing list of sildenafil analogues in commercially available products. nih.govhsa.gov.sgfda.gov.tw These adulterated supplements are often sold online and in retail stores, making them easily accessible to the public. consumerlab.com The continuous emergence of new variants like this compound demonstrates a clear trend by illicit manufacturers to synthesize novel molecules to evade detection. nih.gov

| Product Type | Form | Location of Adulterant | Reference |

|---|---|---|---|

| Dietary Supplement | Softgel Capsule | Softgel Shell | nih.gov |

Methodological Contributions to Regulatory Inspection and Surveillance Programs

The discovery and characterization of this compound contribute directly to the strengthening of regulatory inspection and surveillance programs. Each newly identified analogue serves as a critical data point that enhances the ability of agencies like the Food and Drug Administration (FDA) and the Health Sciences Authority (HSA) to protect public health. hsa.gov.sg

When a novel compound such as this compound is structurally elucidated, its analytical data—including mass spectra, fragmentation patterns, and chromatographic retention times—are added to internal and shared forensic databases. digitellinc.com This information is vital for updating screening methods. Targeted screening methods, which are designed to look for a specific list of known compounds, can be expanded to include the new analogue. This allows for more comprehensive routine testing of suspect products, such as imported dietary supplements.

Furthermore, the identification of a new analogue validates and refines non-targeted screening approaches. These methods, often employing HRMS, are designed to detect any unexpected chemical entity in a sample, not just those on a pre-defined list. nih.govojp.gov The successful identification of this compound serves as a case study that reinforces the importance of investing in and developing these more flexible, discovery-oriented analytical workflows. The AOAC International has published official methods for screening PDE-5i in supplements, and the data from new analogues are crucial for keeping these standardized methods current. nih.gov

Implications of Novel Analogues for Analytical Method Development in Regulatory Science

The continuous emergence of novel analogues like this compound has profound implications for the future of analytical method development in regulatory science. It underscores the reality that illicit manufacturers are engaged in a "cat-and-mouse game" with regulators, constantly altering chemical structures to circumvent existing detection methods. norwoodtownnews.com This dynamic environment creates a significant challenge, demanding a paradigm shift from reactive testing to proactive and predictive analytical strategies. norwoodtownnews.comojp.gov

The key implications include:

Need for Speed and Flexibility : The rapid appearance and short lifespan of some analogues on the illicit market mean that analytical methods must be developed, validated, and implemented quickly. cfsre.orgojp.gov There is a growing need for platform methods that can be easily adapted to include new compounds as they are discovered.

Shift Towards Non-Targeted Analysis : The inability to predict which new analogue will appear next makes targeted screening methods inherently limited. Regulatory laboratories are increasingly adopting non-targeted analysis (NTA) workflows using HRMS. digitellinc.comojp.gov These workflows allow for the retrospective analysis of data, meaning that samples collected today can be re-examined for a new analogue discovered months later.

Importance of Reference Standards : The definitive identification of a new analogue requires a certified reference standard for comparison. The synthesis of this compound was a critical step in its initial confirmation. nih.gov A major challenge for regulatory science is the timely and cost-effective procurement or synthesis of reference materials for a rapidly expanding list of potential adulterants.

Driving Innovation : The challenge posed by novel analogues drives innovation in analytical chemistry. It pushes for the development of more sensitive instrumentation, more sophisticated data analysis software, and the application of artificial intelligence and machine learning to predict potential new structures and their analytical signatures. ojp.gov

Ultimately, the discovery of this compound is a clear signal that regulatory science must be perpetually evolving. It highlights the necessity for sustained investment in advanced analytical technologies and international collaboration among regulatory bodies to share data and collectively address the global threat of adulterated products. nih.gov

Future Research Directions for Propoxyphenyl Noracetildenafil

Development of Novel and Highly Sensitive Detection Technologies

The proliferation of structural analogues of PDE5 inhibitors, such as Propoxyphenyl Noracetildenafil (B563928), presents a significant challenge for detection, particularly in complex matrices or when reference standards are unavailable. wiley.com Future research must focus on creating novel analytical methods that offer high sensitivity and specificity without relying on pre-existing standards.

One promising area is the development of standard-free detection of adulteration (SFDA) methods. wiley.com These approaches, often utilizing high-performance liquid chromatography (HPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS), can help identify novel compounds by analyzing their structural characteristics. wiley.com For Propoxyphenyl Noracetildenafil, this would enable its detection and preliminary classification as a nitrogen-containing heterocycle derivative even in the absence of a certified reference material. wiley.com Further research could refine these SFDA models to enhance their predictive accuracy for a wider range of adulterants. wiley.com

Another avenue involves the application of advanced sensor technologies. Research into spectrofluorometric detection using specialized resins or Surface-Enhanced Raman Spectroscopy (SERS) could lead to rapid and sensitive screening tools for identifying this compound in various samples. mdpi.com

Table 1: Emerging Detection Technologies for this compound

| Technology | Principle | Potential Application for this compound | Advantages |

|---|---|---|---|

| HPLC with Q-TOF MS | Combines chromatographic separation with high-resolution mass analysis to determine the elemental composition of unknown compounds. | Standard-free detection and identification in complex samples like dietary supplements. wiley.com | High accuracy and ability to identify novel compounds without reference standards. wiley.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Rapid screening of this compound in liquid samples, such as alcoholic drinks. mdpi.com | High sensitivity and potential for portable, on-site analysis. |

| Spectrofluorometry with Coated Resins | Utilizes surfactant-coated resins to retain the target compound, which is then measured with a spectrofluorometer. | Sensitive detection in various matrices by measuring fluorescence at specific wavelengths. mdpi.com | High retention capacity and sensitivity. |

Advanced Spectroscopic Techniques for Isomeric Differentiation

Isomers of sildenafil (B151) analogues pose a significant analytical challenge because they often have nearly identical ultraviolet (UV) profiles and similar retention times in chromatography. researchgate.net Differentiating this compound from its potential structural isomers is critical for accurate identification. Future research should leverage advanced spectroscopic and spectrometric techniques to overcome these hurdles.

High-resolution mass spectrometry (HRMS), particularly with Orbitrap technology, has proven useful for differentiating isomeric sildenafil analogues. researchgate.net By providing highly accurate mass measurements, HRMS can help distinguish between compounds with the same nominal mass but different elemental compositions. Further coupling HRMS with tandem mass spectrometry (MS/MS) allows for detailed analysis of fragmentation patterns, which can be unique to specific isomers. researchgate.netoup.com

Another powerful technique is ion mobility spectrometry (IMS) combined with mass spectrometry. plu.mx IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers before they enter the mass spectrometer. plu.mx For more complex structural elucidation, advanced nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional (2D) NMR experiments, will be indispensable. oup.comtandfonline.com These methods can provide definitive structural information to unambiguously distinguish between isomers. tandfonline.com

Table 2: Spectroscopic Techniques for Isomeric Differentiation

| Technique | Principle | Application for this compound Isomers | Key Benefit |

|---|---|---|---|

| Orbitrap HRMS | Measures mass-to-charge ratio with very high resolution and accuracy, allowing for determination of elemental formulas. | Differentiating isomers based on subtle mass differences and unique fragmentation patterns. researchgate.net | High mass accuracy and resolution. |

| Ion Mobility Spectrometry (IMS) | Separates ions in the gas phase based on their differential mobility through a buffer gas. | Separation of structural isomers prior to MS analysis, resolving compounds that co-elute in LC. plu.mx | Adds a dimension of separation based on molecular shape. |

| 2D NMR Spectroscopy | Correlates different nuclei within a molecule to reveal through-bond and through-space connectivities. | Unambiguous structural elucidation and differentiation of complex isomers. tandfonline.com | Provides definitive structural information. |

Exploration of Alternative Synthetic Pathways and Sustainable Methodologies

The synthesis of sildenafil and its analogues traditionally involves methods that may use harsh reagents or costly catalysts. nih.gov Future research on this compound should focus on developing alternative and more sustainable synthetic pathways that are both environmentally benign and economically viable.

A key area of exploration is the use of green chemistry principles. This includes developing syntheses that use water as a solvent and employ cheaper oxidants, which can significantly reduce both cost and environmental impact. rsc.org For instance, an improved gram-scale synthesis of sildenafil has been developed using arylacetic acid as an acyl source in water, a method that could be adapted for this compound. rsc.org

Another promising direction is the development of novel catalytic systems. A facile synthetic pathway for sildenafil has been achieved through a ligand-free Ullmann-type copper-catalyzed coupling reaction. nih.gov This approach avoids the need for nitration using nitric/sulfuric acid and costly palladium catalysts for reduction, making the process more efficient and sustainable. nih.gov Applying such improved copper-catalyzed cyclization methods to the synthesis of the pyrazolo[4,3-d]pyrimidin-7-one core of this compound could lead to significantly higher yields and purity. nih.govmdpi.com

Deeper Mechanistic Investigations into Enzyme-Ligand Interactions (In Vitro)

Understanding the precise molecular interactions between this compound and the PDE5 enzyme is fundamental to characterizing its pharmacological profile. Future research should employ a combination of in vitro enzymatic assays and in silico computational modeling to conduct deeper mechanistic investigations.

In vitro enzyme assays are essential for determining the inhibitory activity (IC50) of this compound against the PDE5 enzyme. nih.gov These assays, which measure the enzymatic conversion of cGMP to 5'-GMP, can quantify the compound's potency and selectivity. nih.gov

To complement these experimental data, in silico molecular docking simulations can provide detailed insights into the binding mode of this compound within the PDE5 active site. nih.gov Such studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with critical amino acid residues like Gln 817, Phe 786, and Phe 820. nih.gov By comparing the predicted binding pose of this compound with that of known inhibitors like sildenafil, researchers can rationalize its activity and guide the design of future analogues. nih.gov

Integration of Multi-Omics Data for Comprehensive In Vitro Pharmacological Understanding

While direct enzyme inhibition is the primary mechanism of action, the broader cellular effects of PDE5 inhibitors are complex. Future research should move beyond single-target analysis and integrate multi-omics data to build a comprehensive in vitro pharmacological profile of this compound. This systems-biology approach can uncover under-appreciated differences in the activities of structurally similar compounds. biorxiv.org

By applying transcriptomic, proteomic, and metabolomic techniques to cell cultures treated with this compound, researchers can map the downstream cellular pathways that are modulated. researchgate.net For example, multi-omics profiling of approved drugs with the same nominal targets has revealed significant differences in the transcriptional and proteomic changes they induce. biorxiv.org Such an approach for this compound could identify off-target effects or novel mechanisms of action, providing a more holistic understanding of its in vitro biological activity. This is particularly relevant as omics data are often heterogeneous and sparse, presenting a "curse of dimensionality" problem that requires advanced analytical techniques to interpret. researchgate.net

Predictive Analytics and Machine Learning in Compound Research and Characterization

The rapid emergence of new drug analogues has made it difficult for traditional analytical methods to keep pace. mdpi.com Predictive analytics and machine learning (ML) offer powerful tools to accelerate the research and characterization of novel compounds like this compound.

One major application is the prediction of mass spectra for unknown substances. acs.org Deep learning models can be trained to generate predicted MS/MS spectra from a chemical structure. nih.gov These in silico spectra can then be compared against experimental data to tentatively identify new analogues before a physical reference standard is synthesized. mdpi.comacs.org This approach holds significant promise for forensic experts and researchers in identifying novel emerging drugs efficiently. acs.org

Furthermore, machine learning algorithms, such as artificial neural networks (ANN), can be used to classify compounds based on their spectral data. nih.gov Software platforms incorporating ANN models have been developed to classify unknown compounds into families (e.g., sildenafil-type, vardenafil-type) based on their LC-MS/MS spectra with high accuracy. nih.gov Applying these predictive tools to this compound would enable its rapid classification and prioritization for further analysis. mdpi.comnih.govacs.org

Q & A

Q. How can researchers align this compound studies with pharmacopeial standards for regulatory submission?

- Answer : Adhere to USP/ICH guidelines for assay validation (e.g., specificity, accuracy, precision). Include system suitability tests in chromatographic methods and document raw data transparency. Cross-reference monographs for related compounds (e.g., Propoxyphene Hydrochloride) to ensure methodological compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.